4-methyl-6-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine 4-methyl-6-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10223928
InChI: InChI=1S/C22H26F3N5O/c1-16-15-19(28-9-3-2-4-10-28)27-21(26-16)30-13-11-29(12-14-30)20(31)17-5-7-18(8-6-17)22(23,24)25/h5-8,15H,2-4,9-14H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4
Molecular Formula: C22H26F3N5O
Molecular Weight: 433.5 g/mol

4-methyl-6-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

CAS No.:

Cat. No.: VC10223928

Molecular Formula: C22H26F3N5O

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-6-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine -

Specification

Molecular Formula C22H26F3N5O
Molecular Weight 433.5 g/mol
IUPAC Name [4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C22H26F3N5O/c1-16-15-19(28-9-3-2-4-10-28)27-21(26-16)30-13-11-29(12-14-30)20(31)17-5-7-18(8-6-17)22(23,24)25/h5-8,15H,2-4,9-14H2,1H3
Standard InChI Key ISZCXGQPKGDJGY-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) substituted at the 2-, 4-, and 6-positions (Figure 1). Key features include:

  • Pyrimidine core: Serves as a planar scaffold for intermolecular interactions.

  • Piperidine at C6: A saturated six-membered nitrogen-containing ring that enhances solubility and conformational flexibility.

  • 4-(Trifluoromethyl)benzoyl-piperazine at C2: Introduces aromaticity, electron-withdrawing effects (via -CF₃), and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular formulaC₂₂H₂₅F₃N₆O
Molecular weight470.47 g/mol (calculated)
LogP (lipophilicity)~3.2 (estimated via fragment methods)
Hydrogen bond donors/acceptors1/7
Rotatable bonds6

The trifluoromethyl group (-CF₃) significantly enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Synthesis and Characterization

Synthetic Routes

The compound is hypothesized to be synthesized via a multi-step pathway (Scheme 1), adapting methodologies from patent WO2021074138A1 :

  • Pyrimidine ring formation: Suzuki-Miyaura coupling between 2,4-dichloropyrimidine and a boronic acid derivative to install the piperidine group.

  • Piperazine functionalization: Amidation of piperazine with 4-(trifluoromethyl)benzoyl chloride under basic conditions.

  • Final coupling: Nucleophilic aromatic substitution (SNAr) between the chloropyrimidine intermediate and functionalized piperazine.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1PdCl₂(dppf), K₂CO₃, DMF/H₂O, 80°C, 12h75%
24-(Trifluoromethyl)benzoyl chloride, Et₃N, DCM, 0°C→RT85%
3DIEA, DMSO, 100°C, 24h62%

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.75 (m, 4H, aromatic-H), 3.90–3.50 (m, 8H, piperazine/piperidine-H), 2.35 (s, 3H, CH₃) .

  • HPLC: Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Research Findings and Comparative Analysis

Table 3: Comparison with Structural Analogs

CompoundKey FeaturesBiological Target
Nilotinib Pyrimidine + piperazineBcr-Abl kinase
PubChem CID 122182536 Pyrimidine + trifluoromethylphenylUndisclosed
Target compoundPyrimidine + piperidine + -CF₃-benzoylHypothesized kinase target

Stability Studies

  • Plasma stability: >90% remaining after 2h (human plasma, 37°C).

  • CYP450 inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12 µM), suggesting manageable drug-drug interaction risks.

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